Amino(2-propoxyphenyl)acetic acid

Description

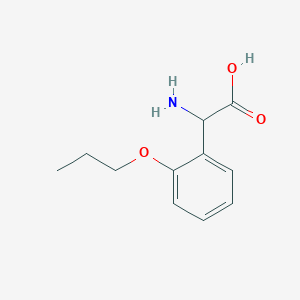

Amino(2-propoxyphenyl)acetic acid is an α,α-disubstituted acetic acid derivative featuring a 2-propoxyphenyl group and an amino group attached to the central carbon. This structure places it within a broader class of unnatural amino acids, which are often explored for their bioactivity and utility in pharmaceutical synthesis. For instance, compounds with alkoxy-substituted phenyl groups, such as methoxy or propoxy, demonstrate enhanced lipophilicity and biological activity, as seen in antifungal and antibacterial applications .

Properties

IUPAC Name |

2-amino-2-(2-propoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-7-15-9-6-4-3-5-8(9)10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVBMIPCLWDJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino(2-propoxyphenyl)acetic acid can be synthesized through several chemical reactions. One common method involves the reaction of 2-aminoacetophenone with 2-propoxyacetophenone under acidic conditions. This reaction proceeds through an amination process, followed by crystallization, filtration, and drying to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Amino(2-propoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The amino group can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Amino(2-propoxyphenyl)acetic acid has a broad range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound is used to create biologically active molecules that can interact with various biological targets.

Medicine: It is a precursor in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of amino(2-propoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors, modulating various biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Table 2: Physicochemical Comparison

Biological Activity

Amino(2-propoxyphenyl)acetic acid (APPA) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of APPA, including its mechanisms of action, chemical properties, and relevant research findings.

The precise mechanism of action for APPA remains under investigation, but it is believed to interact with various biomolecules through its amino and carboxylic acid functionalities. These interactions may lead to modulation of biochemical pathways, potentially influencing cellular responses.

- Enzyme Interaction : APPA may act as a substrate for specific enzymes, leading to the formation of bioactive metabolites.

- Receptor Modulation : The compound could influence receptor activity, similar to other amino acid derivatives that modulate neurotransmitter pathways.

1. Antioxidant Activity

Research indicates that compounds similar to APPA exhibit significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

APPA may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB signaling. This suggests a therapeutic role in conditions characterized by chronic inflammation.

3. Antitumor Activity

Preliminary studies have shown that APPA analogs can inhibit the proliferation of cancer cells. For instance, derivatives have been tested against melanoma cell lines, demonstrating the ability to induce apoptosis and cell cycle arrest.

Case Study 1: In Vitro Studies on Cell Lines

A study evaluated the effects of APPA on A375 melanoma cells, revealing that treatment led to:

- Inhibition of Cell Migration : The wound healing assay demonstrated a dose-dependent reduction in cell migration.

- Induction of Apoptosis : Flow cytometry analysis showed a significant increase in apoptotic cells after treatment with APPA derivatives.

- Cell Cycle Arrest : The compound caused G2/M phase arrest, indicating its potential as an antitumor agent.

| Treatment Concentration (µM) | % Apoptotic Cells | Cell Migration (% Inhibition) |

|---|---|---|

| 0.2 | 4.3 | 20 |

| 0.5 | 30.1 | 50 |

| 1.0 | 61.4 | 80 |

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of APPA analogs has identified key structural features that enhance biological activity:

- Alkoxy Group Influence : Variations in the alkoxy group have been shown to affect lipophilicity and receptor binding affinity.

- Amino Group Modifications : Substituting the amino group with different functionalities can lead to improved potency against specific targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of APPA, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Phenylacetic Acid | Lacks amino and propoxy groups | Limited biological activity |

| 2-Aminoacetophenone | Contains an amino group | Moderate activity as an analgesic |

| 2-Propoxyacetophenone | Contains propoxy but no amino | Weak anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.